molecular formula C29H39N3O4 B15058962 Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B15058962
M. Wt: 493.6 g/mol
InChI Key: RLLUZDAAYFSLNB-UHFFFAOYSA-N
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Description

Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine and pyridine rings, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives with tert-butoxycarbonyl protecting groups. Examples include:

  • Benzyl 2-(6-((tert-butoxycarbonyl)(cyclohexyl)amino)pyridin-3-yl)piperidine-1-carboxylate analogs with different substituents on the piperidine or pyridine rings.
  • Compounds with similar structural motifs but different protecting groups or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H39N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

benzyl 2-[6-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C29H39N3O4/c1-29(2,3)36-28(34)32(24-14-8-5-9-15-24)26-18-17-23(20-30-26)25-16-10-11-19-31(25)27(33)35-21-22-12-6-4-7-13-22/h4,6-7,12-13,17-18,20,24-25H,5,8-11,14-16,19,21H2,1-3H3

InChI Key

RLLUZDAAYFSLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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